2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE
Overview
Description
2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamoylsulfanyl group and an ethoxyphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-ethoxyphenylacetic acid with appropriate reagents to introduce the carbamoylsulfanyl group. One common method involves the use of 4-ethoxyphenylacetic acid, which is reacted with thiourea under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoylsulfanyl group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The carbamoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)acetic acid: A precursor in the synthesis of 2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE.
Thiourea derivatives: Compounds with similar carbamoylsulfanyl groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
S-[2-(4-ethoxyanilino)-2-oxoethyl] carbamothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-9-5-3-8(4-6-9)13-10(14)7-17-11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBKQXFWDFDLAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204634 | |
Record name | S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312924-77-9 | |
Record name | S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312924-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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